

The Ampakine CX1739: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

CX1739 is a novel, orally bioavailable, low-impact ampakine developed for its potential therapeutic effects in a range of neurological and respiratory disorders. As a positive allosteric modulator of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, **CX1739** enhances excitatory synaptic transmission mediated by glutamate. This in-depth technical guide provides a comprehensive overview of the discovery and development of **CX1739**, including its chemical properties, mechanism of action, and a detailed summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of ampakines.

Introduction: The Ampakine Landscape

Ampakines are a class of compounds that positively modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] By binding to an allosteric site on the AMPA receptor, ampakines potentiate the effects of the endogenous ligand, glutamate.[1] This modulation can lead to enhanced synaptic plasticity, improved cognitive function, and increased respiratory drive.

The development of ampakines has been historically challenged by a narrow therapeutic window, with early compounds associated with neurotoxicity and seizures at higher doses.[2][3]



This led to the classification of ampakines into "high-impact" and "low-impact" categories. High-impact ampakines produce a strong potentiation of AMPA receptor currents but can also lead to excitotoxicity. In contrast, low-impact ampakines, such as **CX1739**, exhibit a more modest potentiation, resulting in a significantly better safety profile.[1][2]

CX1739, chemically known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][2] [4]oxadiazole-5-carboxamide, was developed by RespireRx Pharmaceuticals (formerly Cortex Pharmaceuticals).[3][5] It has been investigated for a variety of indications, including Attention Deficit Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, sleep apnea, and recovery from spinal cord injury.[1][6][7]

Chemical Properties and Synthesis

While the specific, step-by-step synthesis protocol for **CX1739** is proprietary to RespireRx Pharmaceuticals, its chemical structure provides insights into its general synthetic route. The molecule consists of a benzoxadiazole core linked to a tetrahydropyran moiety via an amide bond. The synthesis would likely involve the formation of the benzoxadiazole ring system followed by an amidation reaction with N-methyl-tetrahydro-2H-pyran-4-amine.

Table 1: Physicochemical Properties of **CX1739**

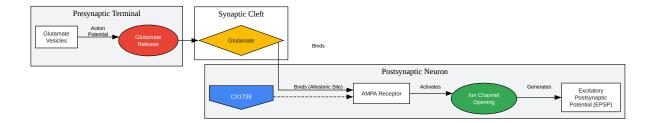
Property	Value
IUPAC Name	N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c] [1][2][4]oxadiazole-5-carboxamide
Molecular Formula	C13H15N3O3
Molecular Weight	261.28 g/mol
CAS Number	1086377-48-1

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

CX1739 exerts its effects by binding to an allosteric site on the AMPA receptor, enhancing the receptor's response to glutamate.[1] This positive allosteric modulation leads to an increase in



the amplitude and duration of excitatory postsynaptic currents. The "low-impact" nature of **CX1739** is attributed to its modest effect on receptor desensitization, which is a key factor in preventing the over-excitation that can lead to neurotoxicity.[8]



Click to download full resolution via product page

Mechanism of action of **CX1739** at the glutamatergic synapse.

Preclinical Development

A robust preclinical program has been conducted to evaluate the efficacy and safety of **CX1739** in various animal models.

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

LTP is a cellular mechanism underlying learning and memory. Studies in rats have shown that **CX1739** dose-dependently enhances LTP in the hippocampus.[3]

Experimental Protocol: In Vivo Long-Term Potentiation (LTP)

- Animals: Male Long-Evans rats.
- Anesthesia: Urethane.

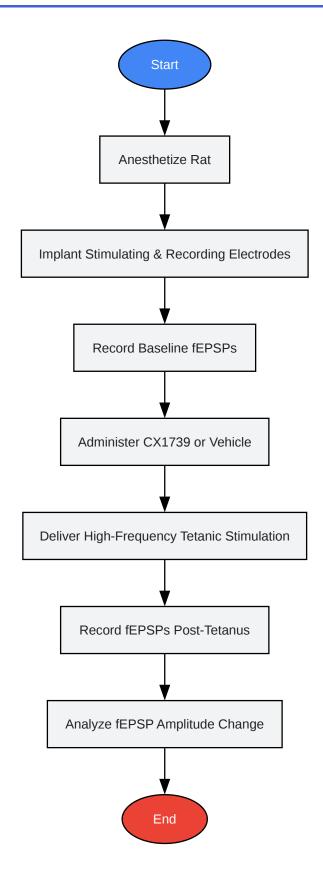






- Electrode Placement: A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
- Stimulation Protocol: A baseline of excitatory postsynaptic potentials (EPSPs) is established.
 Following administration of CX1739 or vehicle, a high-frequency tetanus is delivered to induce LTP.
- Data Analysis: The amplitude of the fEPSP is measured and compared to baseline to quantify the degree of potentiation.





Click to download full resolution via product page

Workflow for in vivo Long-Term Potentiation (LTP) experiments.



Cognitive Enhancement

CX1739 has demonstrated pro-cognitive effects in several rodent models of learning and memory.

Table 2: Summary of Preclinical Cognitive Efficacy Studies

Experiment	Animal Model	Key Findings
Novel Object Recognition (NOR)	Rat	Dose-dependently increased time spent with a novel object, indicating improved recognition memory.[3]
Win-Shift Radial Arm Maze	Rat	Reduced the number of errors, suggesting enhanced spatial working memory.[3]
Five-Choice Serial Reaction Time Task (5-CSRTT)	Rat	Improved accuracy and reduced premature responses, indicating enhanced attention and impulse control.[3]

Experimental Protocols:

- Novel Object Recognition (NOR) Test: This task assesses an animal's ability to recognize a
 novel object in a familiar environment. The protocol involves a familiarization phase where
 the animal is exposed to two identical objects, followed by a test phase where one object is
 replaced with a novel one. The time spent exploring each object is recorded.
- Win-Shift Radial Arm Maze: This maze is used to assess spatial working memory. The
 animal must learn to visit each arm of the maze only once to receive a food reward. Errors
 are recorded when an animal re-enters an already visited arm.
- Five-Choice Serial Reaction Time Task (5-CSRTT): This task measures visual attention and impulsivity. An animal is trained to respond to a brief light stimulus presented in one of five apertures to receive a reward.



Respiratory Stimulation

A key therapeutic target for **CX1739** is respiratory depression, particularly that induced by opioids.

Experimental Protocol: In Vivo Plethysmography for Opioid-Induced Respiratory Depression

- Animals: Rats.
- Procedure: Animals are placed in a whole-body plethysmography chamber to measure respiratory parameters (e.g., respiratory rate, tidal volume). Respiratory depression is induced by the administration of an opioid agonist (e.g., alfentanil). CX1739 is then administered to assess its ability to reverse the respiratory depression.
- Data Analysis: Changes in respiratory rate and minute ventilation are quantified.

Table 3: Preclinical Efficacy in Opioid-Induced Respiratory Depression

Opioid Agonist	Animal Model	CX1739 Dose	Effect
Alfentanil	Rat	20 mg/kg	Rapidly and dose- dependently reversed respiratory depression.[1]
Fentanyl	Rat	Not specified	Predecessor ampakine CX717 showed antagonism of fentanyl-induced respiratory depression.[9]

Safety and Tolerability

Preclinical safety studies have demonstrated a favorable safety profile for **CX1739**. In rats, no adverse events were observed at doses up to 2000 mg/kg, while efficacious doses in cognitive and respiratory assays ranged from 0.03 to 18 mg/kg, indicating a wide therapeutic window.[1] [3] Importantly, **CX1739** did not induce seizures in animals at efficacious doses.[2]



Clinical Development

CX1739 has progressed through Phase I and into Phase II clinical trials for several indications.

Phase I: Safety, Tolerability, and Pharmacokinetics

Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of **CX1739**.

Table 4: Summary of Phase I Clinical Trial Results

Study Design	Population	Dosing Regimen	Key Findings
Single Ascending Dose	Healthy Male Volunteers	100 - 1200 mg	Well-tolerated up to 900 mg. Most common adverse events were headache and nausea.[8]
Multiple Ascending Dose	Healthy Male Volunteers	300 - 600 mg BID for 7-10 days	Well-tolerated up to 450 mg BID.[8]

Table 5: Pharmacokinetic Parameters of CX1739 in Humans

Parameter	Value
Tmax (Time to maximum concentration)	1-5 hours[8]
t1/2 (Half-life)	6-9 hours[8]
Cmax and AUC	Dose-proportional[8]

Phase II: Proof-of-Concept Studies

Phase II trials have explored the efficacy of CX1739 in specific patient populations.

Table 6: Summary of Phase II Clinical Trial Findings



Indication	Study Design	Key Findings
Obstructive Sleep Apnea (OSA)	Double-blind, placebo- controlled, single-dose	A single oral dose of CX1739 improved selected oxygen saturation parameters.[4] It did not significantly reduce the mean apnea/hypopnea index (AHI), but a responder analysis showed a >40% reduction in AHI in 20% of treated subjects versus none in the placebo group.[4]
Opioid-Induced Respiratory Depression	Double-blind, placebo- controlled, dose-ascending	A Phase 2a trial was initiated to evaluate the ability of CX1739 to prevent respiratory depression produced by remifentanil without altering its analgesic properties.[9][10]
Spinal Cord Injury (SCI)	Phase 2a single ascending dose followed by Phase 2b double-blind, placebo-controlled	A trial funded by the Department of Defense is set to evaluate the safety and efficacy of CX1739 for enhancing bladder function and motor activity in patients with SCI.[11]

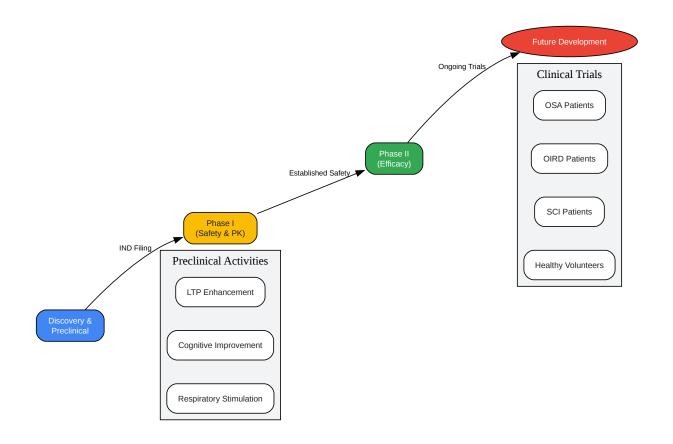
Future Directions

The development of **CX1739** is ongoing, with a focus on its potential to treat respiratory complications associated with opioid use and spinal cord injury.[11] Its favorable safety profile as a low-impact ampakine positions it as a promising candidate for further clinical investigation in these and other neurological conditions where enhancement of glutamatergic neurotransmission may be beneficial.

Conclusion



CX1739 represents a significant advancement in the field of ampakine development. Its well-characterized mechanism of action as a low-impact positive allosteric modulator of AMPA receptors, combined with a strong preclinical and early clinical dataset, underscores its therapeutic potential. The comprehensive data presented in this technical guide highlight the promising future of **CX1739** as a novel treatment for a range of CNS and respiratory disorders.



Click to download full resolution via product page

Logical flow of the **CX1739** development program.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CX1739 Wikipedia [en.wikipedia.org]
- 2. CX-1739 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RespireRx Pharmaceuticals Inc. Reports Publication of Preclinical Research Results
 Demonstrating the Ability of CX1739, its Lead Clinical AMPAkine, to Improve Bladder
 Function After Spinal Cord Injury BioSpace [biospace.com]
- 6. USRE48839E1 Methods and compositions for sleep disorders and other disorders Google Patents [patents.google.com]
- 7. US5814639A Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds Google Patents [patents.google.com]
- 8. respirerx.com [respirerx.com]
- 9. respirerx.com [respirerx.com]
- 10. US20190112300A1 Compositions And Methods For Treating Attention Deficit Disorders
 Google Patents [patents.google.com]
- 11. RespireRx Pharmaceuticals Gets DoD Grant for Phase 2 CX1739 Study [synapse.patsnap.com]
- To cite this document: BenchChem. [The Ampakine CX1739: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12721410#discovery-and-development-of-the-ampakine-cx1739]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com